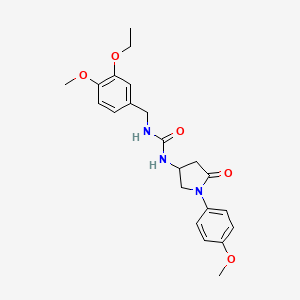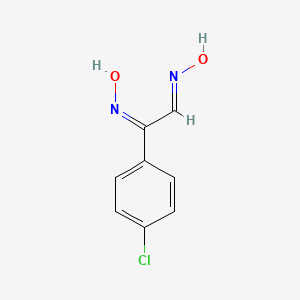
(1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime” is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives . It is also known by other names such as alpha-Phenyldioxime, Glyoxal, phenyl-, dioxime, Glyoxime, phenyl-, and Phenylglyoxime .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new ligand having nitrogen, oxygen, sulfur donor atoms was synthesized by the reaction between thiocarbohydrazide and isonitrosopropiophenone . The ligand was synthesized in a 1:1 molar proportion using ethanol as a solvent . The ligand and its metal complexes were characterized using various physicochemical techniques such as elemental analysis, spectral and magnetic measurements, and electrical conductivity measurements .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C8H8N2O2 . The compound exists as the Z-amide tautomer .Chemical Reactions Analysis
The free NH2 group of this ligand is reactive and may be condensed with aldehydes and ketones yielding new and interesting set of ligands . The ligand and its metal complexes show interesting features of coordination structure .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 197.24 g/mol . The exact mass is 197.084064 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Extraction and Synthesis Applications
Copper Extraction : Oximes such as 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes have been synthesized and utilized for the extraction of copper from acidic solutions. These compounds, due to their spectral properties and ability to form complexes with copper ions, demonstrate superior extraction capabilities compared to other derivatives (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Synthesis of Thiadiazoles : Research has shown the ability of 1-aryl-2,2-dihalogenoethanone oximes to react with tetrasulfur tetranitride to produce 3-aryl-4-halogeno-1,2,5-thiadiazoles, offering a general method for thiadiazole synthesis (Yoon, Cho, & Kim, 1998).
Degradation Processes
Organophosphate Degradation : The oxime 2-(hydroxyimino)-N-phenyl-acetamide has demonstrated significant rate enhancements in the dephosphorylation reactions of organophosphates, suggesting its potential use for the degradation of toxic organophosphate compounds (Manfredi et al., 2016).
DDT Degradation : Alcaligenes eutrophus A5 has been shown to biotransform 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) through oxidative processes, yielding 4-chlorobenzoic acid as a major stable intermediate, demonstrating the microbial degradation capabilities of complex organic pollutants (Nadeau et al., 1994).
Chemical Reactions and Intermediates
Antifungal Agent Synthesis : The synthesis and characterization of compounds similar to (1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime, such as (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, have been reported, highlighting their importance as intermediates for developing antifungal agents (Attia et al., 2013).
Sarin and Diethylchlorophosphate Degradation : Alumina-supported oximes have been synthesized for the degradation of sarin (GB) and diethylchlorophosphate (DEClP), showcasing their efficiency in neutralizing chemical warfare agents through rapid reaction kinetics (Verma et al., 2013).
Propriétés
IUPAC Name |
(NZ)-N-[(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)8(11-13)5-10-12/h1-5,12-13H/b10-5+,11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOOHWMFLNMYGF-TVNUJMIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
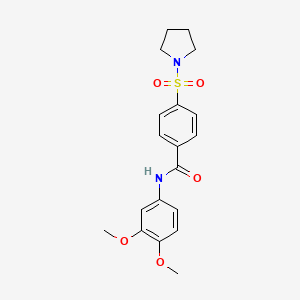
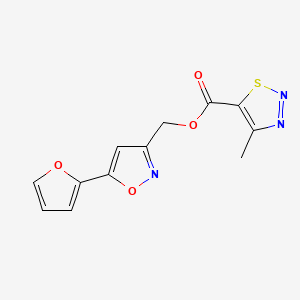
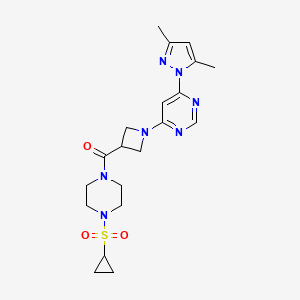
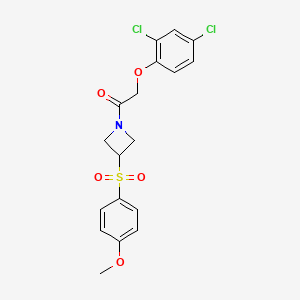
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)
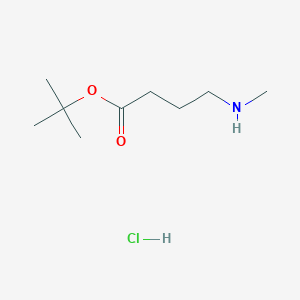
![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)
![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)
![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)
![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)
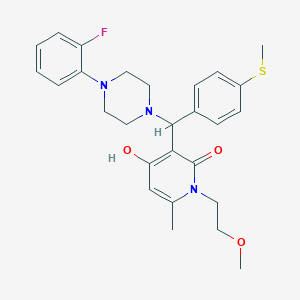
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)
![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)
